molecular formula C18H14N4O2 B11974011 Methyl 2-amino-1-phenyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Methyl 2-amino-1-phenyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

货号: B11974011
分子量: 318.3 g/mol
InChI 键: YBQXYRZPZULNHG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a fused pyrroloquinoxaline core. The compound’s structure includes:

  • A phenyl group at position 1, contributing steric bulk and aromatic interactions.
  • A methyl ester at position 3, influencing solubility and metabolic stability.
  • An amino group at position 2, enabling hydrogen bonding and electronic modulation.

This derivative is synthesized via condensation reactions involving substituted o-phenylenediamines and functionalized diketones, followed by esterification . Its structural complexity and substituent diversity make it a promising candidate for drug discovery, particularly in oncology and infectious diseases.

属性

分子式

C18H14N4O2

分子量

318.3 g/mol

IUPAC 名称

methyl 2-amino-1-phenylpyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C18H14N4O2/c1-24-18(23)14-15-17(21-13-10-6-5-9-12(13)20-15)22(16(14)19)11-7-3-2-4-8-11/h2-10H,19H2,1H3

InChI 键

YBQXYRZPZULNHG-UHFFFAOYSA-N

规范 SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4)N

产品来源

United States

准备方法

Cyclocondensation of 3-Hydroxy-3-Pyrroline-2-One Derivatives

A widely adopted method involves reacting 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one with o-phenylenediamine in acetic acid at 90°C for 2–8 hours. For the target compound, substituting the ethoxy group with a methoxy group and introducing a phenyl substituent at the 1-position are critical modifications.

Key Steps :

  • Precursor Synthesis : 1-Phenyl-4-methoxycarbonyl-3-hydroxy-3-pyrroline-2-one is prepared via nucleophilic substitution or esterification.

  • Cyclocondensation : Glacial acetic acid facilitates dehydration and cyclization with o-phenylenediamine, forming the quinoxaline ring.

  • Amination : Post-cyclization nitration followed by reduction (e.g., using Fe/AcOH) introduces the 2-amino group.

Optimization :

  • Catalyst : Citric acid in ethanol at 80°C improves yield (up to 65%) by enhancing imine formation.

  • Purification : Column chromatography (hexane/ethyl acetate) and recrystallization ensure product purity.

Radical-Mediated Methylation and Functionalization

Recent advances in radical chemistry enable selective methylation and functionalization of pyrroloquinoxaline intermediates.

Methyl Radical Addition to Isocyanide Precursors

Methyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be synthesized via methyl radical addition to aryl isocyanides under Fenton-like conditions.

Procedure :

  • Isocyanide Preparation : 1-(2-Isocyanophenyl)-1H-pyrrole is synthesized from 2-nitroaniline via Clauson–Kaas reaction and reduction.

  • Radical Generation : Di-tert-butyl peroxide (DCP) decomposes at 120°C to produce methyl radicals, which add to the isocyanide carbon.

  • Cyclization : The resulting α-imidoyl radical undergoes intramolecular cyclization, forming the quinoxaline ring.

Conditions :

  • Catalyst : KF or CsF enhances radical stability.

  • Solvent : t-Butanol at 120°C for 18 hours achieves 45–60% yield.

Mechanistic Insight :
The methyl radical preferentially adds to the isocyanide, followed by cyclization and aromatization. Bis-methylation is suppressed by limiting DCP stoichiometry.

Stepwise Assembly via Pyrrole and Quinoxaline Ring Formation

A modular approach constructs the pyrrole and quinoxaline rings sequentially.

Clauson–Kaas Pyrrole Synthesis

2-Nitroaniline reacts with 2,5-dimethoxytetrahydrofuran in acetic acid to form 1-(2-nitrophenyl)pyrrole, which is reduced to the amine.

Quinoxaline Ring Closure

Cyclization with o-phenylenediamine in polyphosphoric acid at 250°C forms the quinoxaline moiety.

Modifications :

  • Amino Group Introduction : Nitration at position 2 followed by catalytic hydrogenation.

  • Esterification : Methyl chloroformate reacts with a hydroxyl intermediate under basic conditions.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey Reagents/ConditionsYield (%)AdvantagesLimitations
Condensation3-Hydroxy-pyrroline-2-oneAcetic acid, 90°C50–65Scalable, one-potRequires nitration/reduction
Radical AdditionAryl isocyanideDCP, KF, 120°C45–60Selective methylationSensitive to oxygen/moisture
Suzuki Coupling4-ChloroquinoxalinePd(PPh₃)₄, PhB(OH)₂70–80Late-stage functionalizationHigh catalyst loading
Stepwise Assembly2-NitroanilinePolyphosphoric acid, 250°C40–55ModularityHarsh conditions, low yields

化学反应分析

反应类型

2-氨基-1-苯基-1H-吡咯并[2,3-b]喹喔啉-3-羧酸甲酯可以进行各种化学反应,包括:

    氧化: 该反应可以引入含氧官能团。

    还原: 该反应可以去除氧或在分子中添加氢。

    取代: 该反应可以将一个官能团替换为另一个官能团。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂 .

主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生具有额外氧官能团的喹喔啉衍生物,而还原可能会产生更饱和的类似物 .

科学研究应用

2-氨基-1-苯基-1H-吡咯并[2,3-b]喹喔啉-3-羧酸甲酯在科学研究中有几种应用:

作用机制

2-氨基-1-苯基-1H-吡咯并[2,3-b]喹喔啉-3-羧酸甲酯的作用机制涉及其与分子靶标(如酶或受体)的相互作用。例如,它可能会抑制某些激酶的活性,从而导致信号通路和细胞反应发生改变。具体途径和靶点会因具体应用和背景而异 .

相似化合物的比较

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 1 and 3, altering physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituent at Position 1 Ester Group at Position 3 Molecular Formula Key Properties/Activities Reference ID
Methyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (Target) Phenyl Methyl ester C₁₉H₁₅N₄O₂ Balanced lipophilicity, moderate solubility
Methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3,5-Dichlorophenyl Methyl ester C₁₈H₁₂Cl₂N₄O₂ Enhanced lipophilicity, potential cytotoxicity
Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-Trifluoromethylphenyl Ethyl ester C₂₁H₁₆F₃N₄O₂ Electron-withdrawing effects, improved metabolic resistance
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Hexyl Ethyl ester C₁₉H₂₄N₄O₂ Increased hydrophobicity, extended half-life
2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-Methoxyphenyl Carboxamide C₁₈H₁₅N₅O₂ Enhanced hydrogen bonding, improved target affinity
Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) stabilize the aromatic system, altering binding interactions with enzymes or receptors.
  • Ester vs. Carboxamide : Methyl/ethyl esters (target compound ) offer metabolic lability, whereas carboxamides () resist hydrolysis, prolonging activity.
Anticancer Potential:
  • The target compound’s phenyl group may optimize interactions with kinase targets, as seen in benzo[g]quinoxaline derivatives (e.g., compound 3 in with submicromolar IC₅₀ against MCF-7 cells).
  • Dichlorophenyl analogs () could exhibit higher cytotoxicity due to halogen-mediated DNA intercalation or topoisomerase inhibition.
Antimicrobial Activity:
  • Ethyl ester derivatives with alkyl chains (e.g., hexyl ) may improve penetration into bacterial membranes, similar to amide-linked quinoxalines showing MIC values <10 µg/mL against Gram-positive strains .
Metabolic Stability:
  • Trifluoromethyl-substituted compounds () resist oxidative metabolism, extending half-life compared to the target compound’s methyl ester.

生物活性

Methyl 2-amino-1-phenyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer signaling pathways. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H14N4O2C_{18}H_{14}N_{4}O_{2}, with a molecular weight of 318.3 g/mol. The compound features a pyrroloquinoxaline core, which is essential for its biological activity. The presence of amino and carboxylate functional groups enhances its reactivity and interaction with biological targets.

This compound has been studied extensively for its kinase inhibitory properties. Kinases are critical in various signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these enzymes, the compound may alter cancer cell signaling, leading to reduced tumor growth.

Inhibition Studies

Research indicates that this compound can effectively inhibit specific kinases associated with cancer progression. For instance, it has shown promising results in binding affinity assays against various kinases, suggesting its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The SAR studies of quinoxaline derivatives reveal that modifications to the chemical structure can significantly impact biological activity. Key findings include:

  • Substituents on the aromatic ring: Unsubstituted aromatic rings generally exhibit higher activity compared to those with electron-donating or withdrawing groups.
  • Aliphatic linkers: The presence of aliphatic linkers at specific positions can enhance or diminish activity depending on their nature .

The following table summarizes some related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
Ethyl 2-amino-1-[3-(diethylsulfamoyl)phenyl]-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylateC21H26N4O3C_{21}H_{26}N_{4}O_{3}Contains a diethylsulfamoyl group enhancing solubility
Methyl 2-amino-1-pentyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylateC19H22N4O2C_{19}H_{22}N_{4}O_{2}Features a pentyl chain affecting lipophilicity
Methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylateC19H20N4O2C_{19}H_{20}N_{4}O_{2}Contains an allyl group influencing reactivity

Case Studies and Research Findings

Several studies have investigated the anticancer properties of this compound:

  • Anticancer Activity : In vitro tests demonstrated that this compound exhibited significant growth inhibition against various cancer cell lines. For example, it showed an IC50 value of 0.126μM0.126\mu M against HeLa cells and 0.071μM0.071\mu M against SMMC-7721 cells .
  • Comparative Studies : When compared to standard chemotherapeutics like doxorubicin, this compound demonstrated superior efficacy in certain cases, highlighting its potential as a novel therapeutic agent .

常见问题

Q. What are the key challenges in synthesizing Methyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and how can reaction conditions be optimized?

Synthesis involves multi-step organic reactions, typically starting with cyclocondensation of substituted quinoxalines with pyrrole precursors. Key challenges include low yields due to steric hindrance from the phenyl group and competing side reactions. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Temperature control : Maintaining 80–100°C during condensation minimizes byproducts.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures >95% purity .

Q. What analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR resolves ambiguities in aromatic proton environments (e.g., distinguishing pyrrole and quinoxaline ring signals). For example, the amino proton (NH₂) appears as a broad singlet near δ 6.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 363.1012) and detects isotopic patterns for chlorine-free derivatives .
  • X-ray Crystallography : Resolves spatial arrangement of the dichlorophenyl substituent (if present) and hydrogen-bonding networks .

Q. What are the primary biological activities reported for this compound, and which assays are used to evaluate them?

  • Anticancer Activity : Inhibits kinases (e.g., FGFR1) with IC₅₀ values <1 μM, assessed via in vitro kinase inhibition assays .
  • Antimicrobial Potential : Tested against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ~25 µg/mL) .
  • Cytotoxicity : Evaluated via MTT assays on cancer cell lines (e.g., HepG2), with EC₅₀ values compared to cisplatin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from substituent effects (e.g., dichlorophenyl vs. naphthyl groups) or assay conditions. Strategies include:

  • Comparative SAR Studies : Synthesize derivatives with systematic substitutions (Table 1) and test under standardized conditions .
  • Target Profiling : Use proteome-wide kinase screens to identify off-target interactions that may explain variability .
  • Metabolic Stability Analysis : Assess compound degradation in cell culture media (e.g., via LC-MS) to rule out artifactual results .

Table 1 : Substituent Effects on Anticancer Activity (IC₅₀, μM)

SubstituentFGFR1 InhibitionCytotoxicity (HepG2)
3,5-Dichlorophenyl0.812.4
1-Naphthyl1.58.9
4-Fluorophenyl2.318.7
Data adapted from

Q. What strategies are recommended for identifying the molecular target(s) of this compound in complex biological systems?

  • Surface Plasmon Resonance (SPR) : Screen against recombinant protein libraries to detect binding affinities .
  • Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins .
  • Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) to prioritize targets for validation .

Q. How can researchers address discrepancies in structure-activity relationship (SAR) models for pyrroloquinoxaline derivatives?

  • Systematic Substitution : Introduce electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) to correlate electronic effects with activity .
  • 3D-QSAR Modeling : Apply CoMFA/CoMSIA to predict bioactivity based on steric/electrostatic fields .
  • Crystallographic Data : Compare ligand-bound protein structures (e.g., FGFR1) to validate docking poses and refine SAR .

Q. What methodological approaches are used to analyze metabolic pathways or degradation products of this compound?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS .
  • Stability Studies : Monitor degradation under varying pH (2–10) and temperatures (25–40°C) to identify labile functional groups (e.g., ester hydrolysis) .

Key Considerations for Experimental Design

  • Control Groups : Include structurally related but inactive analogs (e.g., ester-to-amide derivatives) to confirm specificity .
  • Data Reproducibility : Validate assays across multiple replicates and independent labs, especially for kinase inhibition .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies if extending to animal models .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。